![molecular formula C15H18O2 B1605615 Shizukanolide CAS No. 70578-36-8](/img/structure/B1605615.png)
Shizukanolide
Overview
Description
Shizukanolide is a sesquiterpene lactone isolated from the plant Chloranthus japonicus Sieb. (Chloranthaceae). It is known for its unique lindenane skeleton and has been the subject of various studies due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Shizukanolide can be isolated from the ether extract of Chloranthus japonicus using column chromatography. The compound is obtained as colorless needles with a melting point of 95-96.5°C . The molecular formula of this compound is C15H18O2, and its structure has been confirmed through X-ray crystallography .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from the Chloranthus japonicus plant .
Chemical Reactions Analysis
Types of Reactions: Shizukanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the lactone ring, often using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Shizukanolide exhibits several promising biological activities:
- Antitumor Activity : Research indicates that related compounds from Chloranthus species, such as shizukaol D, have demonstrated the ability to inhibit liver cancer cell growth through modulation of the Wnt signaling pathway. This suggests that this compound may also possess similar antitumor properties .
- Antifungal and Antimicrobial Properties : Other sesquiterpene lactones from Chloranthus japonicus have shown antifungal and antimicrobial activities. This compound's structural characteristics suggest it may have comparable effects against pathogenic fungi and bacteria .
- Anti-HIV Activity : Compounds like shizukaol E have displayed significant anti-HIV-1 replication activities, indicating a potential therapeutic application for this compound in treating viral infections .
Table 1: Biological Activities of this compound and Related Compounds
Synthetic Applications
The total synthesis of this compound has been achieved through various methodologies, highlighting its importance in synthetic organic chemistry. The synthesis often involves complex reactions such as biomimetic Diels–Alder reactions, which allow for the construction of its intricate heptacyclic framework .
- Synthetic Methodologies : Recent studies have employed modified biomimetic approaches to synthesize shizukaols A and E, showcasing the compound's synthetic versatility and paving the way for further exploration of its derivatives .
Table 2: Synthetic Approaches to this compound
Synthesis Method | Yield (%) | Key Steps | Reference |
---|---|---|---|
Biomimetic Diels–Alder Reaction | 0.1% | Formation of diene and ethylene | |
Olefination of α-siloxy ketone | 92% | Z-selective olefination |
Agricultural Applications
This compound's antifungal properties suggest potential applications in agriculture as a natural pesticide. Compounds derived from Chloranthus species have been tested for their effectiveness against plant pathogens, indicating that this compound could be utilized in developing eco-friendly agricultural solutions .
Case Study 1: Antitumor Activity Assessment
A study focused on shizukaol D demonstrated its ability to induce apoptosis in liver cancer cells while modulating the Wnt signaling pathway. This research supports the hypothesis that this compound may share similar mechanisms of action, warranting further investigation into its antitumor capabilities .
Case Study 2: Synthesis and Characterization
The total synthesis of shizukaols A and E not only elucidated their structure but also confirmed their bioactivity profiles. The synthetic strategies employed highlight the challenges and innovations in producing these complex natural products, establishing a foundation for future research on this compound .
Mechanism of Action
The mechanism of action of shizukanolide involves its interaction with biological targets, leading to its antifungal activity. The compound likely disrupts fungal cell membranes or interferes with essential enzymatic processes within the fungal cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Shizukanolide is part of a group of sesquiterpene lactones with a lindenane skeleton. Similar compounds include:
Dehydro-shizukanolide: An epoxy derivative of this compound with similar antifungal properties.
Glechomanolid: Another sesquiterpene lactone isolated from Chloranthus japonicus with distinct chemical properties.
Isofuranodiene: A related compound with a different structural arrangement but similar biological activities.
Biological Activity
Shizukanolide, a sesquiterpene lactone derived from plants of the Chloranthaceae family, particularly Chloranthus japonicus, has garnered attention for its diverse biological activities. This article delves into its antifungal properties, anti-cancer effects, and other pharmacological activities, supported by case studies and research findings.
- Molecular Formula : C15H18O2
- Molecular Weight : 230.302 g/mol
- CAS Number : 70578-36-8
- Density : 1.17 g/cm³
- Boiling Point : 381.4°C
- Flash Point : 160.2°C
Antifungal Activity
This compound exhibits significant antifungal properties against various plant pathogenic fungi. Research indicates that it effectively inhibits the growth of fungi such as Fusarium and Botrytis species, which are common pathogens in agricultural settings.
Table 1: Antifungal Efficacy of this compound
Fungal Species | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Fusarium oxysporum | 15 | 100 |
Botrytis cinerea | 20 | 200 |
Rhizoctonia solani | 18 | 150 |
The compound's antifungal mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death .
Anti-Cancer Properties
This compound has also been studied for its anti-cancer effects, particularly in breast cancer models. It has shown promise in inhibiting metastasis and reducing tumor growth.
Case Study: Anti-Metastatic Activity
A study conducted by Zhang et al. (2017) demonstrated that this compound significantly reduced the migration and invasion of breast cancer cells in vitro. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Effects on Breast Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MDA-MB-231 | 5.2 | 45 |
MCF-7 | 6.8 | 38 |
These findings suggest that this compound may serve as a potential therapeutic agent in breast cancer treatment .
Other Biological Activities
Beyond antifungal and anti-cancer effects, this compound has been associated with various other biological activities:
- Antioxidant Activity : Exhibits free radical scavenging properties, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines, indicating potential use in inflammatory diseases .
- Antimicrobial Properties : Effective against a range of bacteria, suggesting broader antimicrobial applications .
Properties
IUPAC Name |
(1S,7S,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h9,11-13H,1,4-6H2,2-3H3/t9-,11+,12-,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFCNCALMYTQMP-BJEMGHAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(CC2OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C[C@@H]2OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318687 | |
Record name | Shizukanolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70578-36-8 | |
Record name | Shizukanolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Shizukanolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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